molecular formula C23H38O2 B039762 2-Cyclododecenyl camphanate CAS No. 120450-70-6

2-Cyclododecenyl camphanate

Cat. No. B039762
M. Wt: 362.5 g/mol
InChI Key: XRTQJRZAEFORQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclododecenyl camphanate, also known as CYCLO, is a synthetic compound that has been widely used in scientific research for its various biochemical and physiological effects. It belongs to the camphor family and has a unique structure that makes it an attractive candidate for various applications.

Mechanism Of Action

The exact mechanism of action of 2-Cyclododecenyl camphanate is not fully understood, but it is believed to act by inhibiting various enzymes and cellular processes. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. It has also been shown to inhibit the growth of various microorganisms by disrupting their cell membranes.

Biochemical And Physiological Effects

2-Cyclododecenyl camphanate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. It has also been shown to have analgesic effects and to improve cognitive function.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Cyclododecenyl camphanate in lab experiments is its unique structure, which makes it a versatile compound for various applications. It is also relatively easy to synthesize and purify, making it a cost-effective choice for research. However, one of the limitations of using 2-Cyclododecenyl camphanate is its potential toxicity, which needs to be carefully evaluated in any experiments involving its use.

Future Directions

There are several future directions for research involving 2-Cyclododecenyl camphanate. One potential area of research is the development of new drugs and therapies based on its various biochemical and physiological effects. Another area of research is the synthesis of new organic compounds using 2-Cyclododecenyl camphanate as a chiral auxiliary. Additionally, further research is needed to fully understand the mechanism of action of 2-Cyclododecenyl camphanate and its potential toxicity.
In conclusion, 2-Cyclododecenyl camphanate is a synthetic compound that has various applications in scientific research. Its unique structure, biochemical and physiological effects, and potential for drug development make it an attractive candidate for further research. However, its potential toxicity needs to be carefully evaluated in any experiments involving its use.

Synthesis Methods

The synthesis of 2-Cyclododecenyl camphanate involves the reaction of cyclododecene and camphor in the presence of a catalyst. The resulting compound is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

2-Cyclododecenyl camphanate has been extensively used in scientific research for its various applications. It has been shown to have antimicrobial, anti-inflammatory, and antioxidant properties, making it a potential candidate for the development of new drugs and therapies. It has also been used in the synthesis of various organic compounds and as a chiral auxiliary in asymmetric synthesis.

properties

CAS RN

120450-70-6

Product Name

2-Cyclododecenyl camphanate

Molecular Formula

C23H38O2

Molecular Weight

362.5 g/mol

IUPAC Name

[(1S,2E)-cyclododec-2-en-1-yl] (1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate

InChI

InChI=1S/C22H34O4/c1-20(2)21(3)15-16-22(20,26-18(21)23)19(24)25-17-13-11-9-7-5-4-6-8-10-12-14-17/h11,13,17H,4-10,12,14-16H2,1-3H3/b13-11+/t17-,21+,22-/m1/s1

InChI Key

XRTQJRZAEFORQH-UHFFFAOYSA-N

Isomeric SMILES

C[C@@]12CC[C@@](C1(C)C)(OC2=O)C(=O)O[C@H]\3CCCCCCCCC/C=C3

SMILES

CC1(C2(CCC1(OC2=O)C(=O)OC3CCCCCCCCCC=C3)C)C

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)OC3CCCCCCCCCC=C3)C)C

synonyms

2-cyclododecenyl camphanate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.